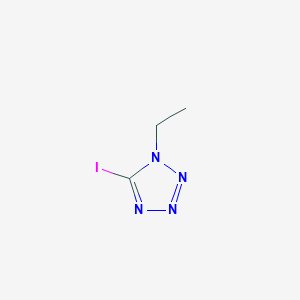

1H-Tetrazole, 1-ethyl-5-iodo-

Descripción general

Descripción

1H-Tetrazole, 1-ethyl-5-iodo- is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound 1H-Tetrazole, 1-ethyl-5-iodo- is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the tetrazole ring.

Métodos De Preparación

The synthesis of 1H-Tetrazole, 1-ethyl-5-iodo- typically involves the reaction of ethylamine with sodium azide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Ethylamine, sodium azide, and iodine.

Reaction Conditions: The reaction is conducted in an aqueous medium, often with the use of a catalyst such as zinc chloride or indium(III) chloride to enhance the reaction rate and yield.

Procedure: Ethylamine is first reacted with sodium azide to form an intermediate, which is then treated with iodine to yield 1H-Tetrazole, 1-ethyl-5-iodo-.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1H-Tetrazole, 1-ethyl-5-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include sodium azide, iodine, and various catalysts such as zinc chloride and indium(III) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of various heterocyclic compounds due to its ability to undergo substitution reactions at the iodine site.

- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis, facilitating the formation of new chemical entities.

2. Biology

- Biological Activity : Research indicates that 1H-Tetrazole, 1-ethyl-5-iodo- exhibits potential antibacterial, antifungal, and anticancer properties. Its nitrogen-rich structure allows it to form stable complexes with biological molecules, which enhances its therapeutic potential .

3. Medicine

- Drug Development : Tetrazole derivatives are investigated as bioisosteres of carboxylic acids, with implications for drug development. The unique properties of this compound may lead to novel therapeutic agents targeting various diseases .

4. Industrial Applications

- Material Development : The compound is explored for its utility in developing new materials and as a catalyst in industrial processes, highlighting its versatility beyond just biological applications.

Case Study 1: Antimicrobial Activity

A study explored the use of iodo-tetrazoles in developing antimicrobial agents. The research demonstrated that compounds derived from 1H-Tetrazole, including derivatives with iodine substitutions, showed significant activity against various pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae. This suggests that 1H-Tetrazole derivatives could serve as scaffolds for novel antimicrobial drugs .

Case Study 2: Pain Management

Research has indicated that tetrazole derivatives can act on adenosine receptors (ARs), specifically enhancing analgesic effects by acting as dual agonists/antagonists on hA1AR and hA3AR. This dual action may provide therapeutic benefits in managing pain conditions with reduced side effects compared to traditional pain medications .

Mecanismo De Acción

The mechanism of action of 1H-Tetrazole, 1-ethyl-5-iodo- involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form stable complexes with various biological molecules, enhancing its potential as a therapeutic agent. The exact molecular targets and pathways depend on the specific application and biological context .

Comparación Con Compuestos Similares

1H-Tetrazole, 1-ethyl-5-iodo- can be compared with other tetrazole derivatives, such as:

1H-Tetrazole, 5-methyl-: Similar in structure but with a methyl group instead of an ethyl group.

1H-Tetrazole, 5-phenyl-: Contains a phenyl group at the fifth position, offering different chemical and biological properties.

1H-Tetrazole, 5-amino-: Features an amino group, which can significantly alter its reactivity and applications.

The uniqueness of 1H-Tetrazole, 1-ethyl-5-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1H-Tetrazole, 1-ethyl-5-iodo- is a member of the tetrazole family, a class of nitrogen-rich heterocyclic compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and its potential applications in drug development.

Overview of Tetrazoles

Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. They exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific structure of 1H-Tetrazole, 1-ethyl-5-iodo- includes an ethyl group at position one and an iodine atom at position five, which plays a crucial role in its reactivity and biological interactions .

The synthesis of 1H-Tetrazole, 1-ethyl-5-iodo- typically involves the reaction of ethylamine with sodium azide and iodine under controlled conditions. The general synthetic route can be summarized as follows:

Starting Materials:

- Ethylamine

- Sodium azide

- Iodine

Reaction Conditions:

- Aqueous medium

- Catalysts such as zinc chloride or indium(III) chloride to enhance yield

Procedure:

- Ethylamine reacts with sodium azide to form an intermediate.

- The intermediate is treated with iodine to yield the final product.

This compound can undergo various chemical reactions including substitution, oxidation, and cycloaddition, making it a versatile building block in organic synthesis .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tetrazole derivatives. For instance, research indicates that 5-substituted tetrazoles exhibit significant inhibitory action against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro assays have shown that certain derivatives demonstrate better activity than traditional antibiotics like ampicillin .

A comparative study revealed that compounds derived from tetrazoles displayed zones of inhibition ranging from 15 mm to over 30 mm against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1H-Tetrazole, 1-ethyl-5-iodo- | E. coli | 20 |

| 1H-Tetrazole, 1-methyl | S. aureus | 25 |

| 5-(4-methoxyphenyl)-tetrazole | B. subtilis | 30 |

Antifungal Activity

In addition to antibacterial effects, tetrazoles have demonstrated antifungal properties. Studies have reported that certain tetrazole derivatives exhibit activity against fungi such as Candida albicans and Aspergillus flavus. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of tetrazoles is also being explored. Compounds containing the tetrazole moiety have been shown to induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and modulation of cell cycle regulators. For example, some derivatives have been reported to exhibit IC50 values in the micromolar range against cancer cell lines .

Case Studies

- Antibacterial Screening : A study evaluated several substituted tetrazoles for their antibacterial activity against Bacillus cereus, Pseudomonas aeruginosa, and others. The results indicated that compounds with symmetrical structures exhibited higher inhibitory action compared to asymmetrical ones .

- Antifungal Evaluation : Another investigation focused on the antifungal activity of a series of tetrazoles against Penicillium purpurogenum. The study found that modifications at the fifth position significantly influenced antifungal efficacy .

- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that specific tetrazole derivatives could inhibit growth effectively, suggesting potential for further development as anticancer agents .

The mechanism by which 1H-Tetrazole, 1-ethyl-5-iodo- exerts its biological effects is multifaceted:

- Interaction with Enzymes : Tetrazoles can bind to enzyme active sites, altering their function.

- Modulation of Gene Expression : They may influence transcription factors involved in cellular signaling pathways.

- Formation of Stable Complexes : The nitrogen-rich structure allows for stable interactions with biomolecules, enhancing therapeutic potential.

Propiedades

IUPAC Name |

1-ethyl-5-iodotetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IN4/c1-2-8-3(4)5-6-7-8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSYASQYGPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557683 | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123366-50-7 | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123366-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.